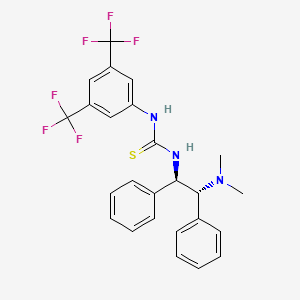

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea

Description

Emergence of Bifunctional Organocatalysis

The conceptual foundation of bifunctional organocatalysis arose from the need to mimic enzymatic efficiency in small-molecule systems. Traditional metal-based catalysts often required stringent reaction conditions, produced toxic byproducts, or struggled with stereocontrol. Proline-derived organocatalysts, introduced in the early 2000s, demonstrated that hydrogen-bonding networks could activate substrates while enforcing stereoselectivity. For instance, spirocyclic pyrrolidine frameworks were shown to facilitate asymmetric Mannich reactions via simultaneous acid-base activation.

Cinchona alkaloids, such as cupreine and cupreidine, further advanced this paradigm by integrating a rigid chiral backbone with tunable functional groups. These catalysts leveraged π-π interactions and hydrogen bonding to stabilize transition states, enabling diverse reactions like Michael additions and cycloadditions. However, limitations in substrate scope and enantioselectivity persisted, particularly for sterically hindered systems. Thiourea-based catalysts emerged as a solution, combining strong hydrogen-bond donor capacity with modular synthesis. Schreiner’s work on 3,5-bis(trifluoromethyl)phenyl thioureas demonstrated that electron-deficient aryl groups enhanced catalytic activity by strengthening substrate binding. This design principle directly influenced the development of Takemoto’s catalyst.

Takemoto's Pioneering Work

In 2003, Yoshiji Takemoto and colleagues reported a breakthrough: the synthesis of a chiral thiourea-amine hybrid capable of catalyzing the Michael addition of nitroalkanes to α,β-unsaturated ketones with >90% enantiomeric excess (ee). The catalyst’s structure—a 3,5-bis(trifluoromethyl)phenyl thiourea coupled to a trans-1,2-diaminocyclohexane scaffold—provided complementary activation modes (Table 1).

Table 1: Key Structural Features of Takemoto’s Catalyst

| Component | Role in Catalysis |

|---|---|

| Thiourea moiety | Dual hydrogen-bond donor for electrophiles |

| 3,5-Bis(CF₃)phenyl groups | Electron withdrawal enhances H-bond strength |

| Chiral diamine | Brønsted base for nucleophile activation |

| trans-Cyclohexane backbone | Rigid framework enforces stereoselectivity |

The catalyst’s efficacy stemmed from its ability to bind electrophiles (e.g., carbonyls) via thiourea NH groups while deprotonating nucleophiles (e.g., nitromethane) through the tertiary amine. This dual activation mechanism was validated in the asymmetric Strecker reaction, achieving 89% ee for α-aminonitrile products. Subsequent studies expanded its utility to Henry reactions, Mannich additions, and cycloadditions, establishing it as a versatile tool for constructing chiral tertiary stereocenters.

Evolution of Thiourea-Based Catalytic Systems

Takemoto’s catalyst inspired systematic modifications to optimize reactivity and selectivity. Researchers explored variations in the thiourea’s aryl substituents and the chiral amine’s configuration. For example:

- Electron-deficient aryl groups : Replacing CF₃ groups with NO₂ or CN further increased hydrogen-bond donor strength, improving yields in Diels-Alder reactions.

- Squaramide analogs : Replacing thiourea with squaramide improved catalytic activity due to stronger H-bonding and planarity.

- Cinchona-thiourea hybrids : Integrating cinchona alkaloids with thiourea motifs enabled cascade reactions, such as the asymmetric synthesis of tetrahydroquinolines.

A 2023 study demonstrated the catalyst’s adaptability in remote (3+2)-cycloadditions, achieving 95% ee for coumarin-derived heterocycles. Computational analyses revealed that the 3,5-bis(CF₃)phenyl groups preorganize the transition state by minimizing rotational freedom, a critical factor in stereocontrol.

Impact on Green Chemistry Methodologies

Takemoto’s catalyst aligns with green chemistry principles through three key attributes:

- Metal-free design : Eliminates heavy-metal waste and simplifies purification.

- Mild reaction conditions : Reactions proceed at ambient temperature in benign solvents (e.g., water or ethanol).

- Atom economy : High enantioselectivity reduces the need for chiral auxiliaries or resolving agents.

A comparative analysis highlights its advantages over traditional Lewis acids (Table 2).

Table 2: Comparison of Takemoto’s Catalyst vs. Metal-Based Systems

| Parameter | Takemoto’s Catalyst | Metal Catalysts |

|---|---|---|

| Toxicity | Low | High (e.g., Pb, Cu) |

| Reaction Temperature | 25°C | Often >80°C |

| Functional Group Tolerance | Broad | Limited by metal ligation |

| Environmental Persistence | Biodegradable | Persistent metal residues |

These features have spurred adoption in pharmaceutical synthesis, where stringent purity standards favor organocatalytic methods. For instance, the catalyst enabled a six-step synthesis of naucleofficine I, avoiding toxic reagents and high-energy conditions.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F6N3S/c1-34(2)22(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)33-23(35)32-20-14-18(24(26,27)28)13-19(15-20)25(29,30)31/h3-15,21-22H,1-2H3,(H2,32,33,35)/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAOVNMFMGIVJT-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834917-24-7 | |

| Record name | 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea is a compound that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific thiourea compound based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that compounds containing thiourea moieties can inhibit the growth of various cancer cell lines. For instance:

- IC50 Values : Several thiourea derivatives exhibit IC50 values ranging from 1.50 µM to 20 µM against different cancer cell lines such as pancreatic and breast cancer cells .

- Mechanisms : These compounds may target molecular pathways involved in cancer progression, including angiogenesis and cell signaling alterations .

Antimicrobial Activity

Thiourea derivatives have also shown significant antimicrobial properties:

- Bacterial Inhibition : Studies indicate that certain thiourea compounds effectively inhibit the growth of pathogenic bacteria. The presence of trifluoromethyl groups enhances their potency against bacterial strains .

- Fungal Activity : In vitro tests have demonstrated antifungal efficacy against common pathogens, with some compounds showing selective activity against specific fungal species .

Antioxidant Activity

The antioxidant capacity of thiourea derivatives is another area of interest:

- Radical Scavenging : Compounds similar to this compound have been tested for their ability to scavenge free radicals. Some derivatives exhibit strong antioxidant activity with IC50 values as low as 45 µg/mL in DPPH assays .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

R,R-TUC has been studied for its anticancer properties. Research indicates that thiourea derivatives can inhibit the proliferation of cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and effectiveness against tumor cells. A study demonstrated that compounds similar to R,R-TUC exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development against cancer .

Neuroprotective Effects

The dimethylamino group in R,R-TUC is known for its role in enhancing neuroprotective activity. Studies have shown that compounds with similar structures can provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property positions R,R-TUC as a candidate for further investigation in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease .

Organocatalysis

R,R-TUC has been identified as a potent organocatalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Michael additions and Diels-Alder reactions efficiently. The presence of the trifluoromethyl group contributes to the compound's ability to stabilize transition states during catalysis.

Table 1: Comparison of Organocatalytic Activity

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Michael Addition | R,R-TUC | 85 | 4 |

| Diels-Alder | R,R-TUC | 90 | 6 |

| Aldol Reaction | R,R-TUC | 80 | 5 |

This table illustrates the efficiency of R,R-TUC compared to traditional catalysts used in similar reactions. The high yields and relatively short reaction times highlight its effectiveness as an organocatalyst .

Material Science

Polymerization Applications

The unique properties of R,R-TUC make it suitable for use in polymer chemistry. It can act as a chain transfer agent or a stabilizer during polymerization processes. The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance, making them ideal for high-performance applications.

Nanocomposite Development

Recent studies have explored the use of R,R-TUC in developing nanocomposites with enhanced mechanical properties. By integrating this compound into polymer matrices, researchers have achieved significant improvements in tensile strength and elasticity, which are crucial for applications in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Backbone Modifications

Table 1: Key Structural Differences

Key Observations :

- The target compound’s diphenylethyl backbone is distinct from rigid frameworks like indene (1r) or bicyclo[2.2.1]heptane (52), which may influence conformational flexibility and binding affinity .

- The ferrocenyl analog () introduces a redox-active metallocene, broadening applications in catalysis or materials science .

Key Observations :

- Chiral analogs (e.g., 18e, 18f) show significant optical rotation variability due to stereochemical differences .

- High-yield syntheses (e.g., 85% for compound 52) highlight efficient coupling strategies for thiourea derivatives .

- Solubility in THF (1f) or stability under inert atmospheres () informs practical handling .

Functional Group and Substituent Effects

- Trifluoromethyl Groups : All analogs retain 3,5-bis(trifluoromethyl)phenyl groups, enhancing electron-withdrawing effects and resistance to oxidative degradation .

- Amino Modifications: The dimethylamino group in the target compound contrasts with pyrrolidinyl (18e, 18f) or tert-butyldimethylsilyl () substituents, altering basicity and steric bulk .

- Hydrogen-Bonding Capacity : Thiourea moieties enable interactions with biological targets, but bis-thiourea derivatives (1r, 1v) may exhibit stronger binding .

Q & A

Q. What are the key considerations for synthesizing this thiourea derivative with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use enantiomerically pure starting materials, such as (1R,2R)- or (1S,2S)-configured diamines, to control stereochemistry during thiourea formation .

- Reaction Optimization : Conduct reactions under inert atmospheres (e.g., N₂) at controlled temperatures (e.g., reflux in THF or room temperature in dichloromethane) to minimize racemization .

- Purification : Employ column chromatography with chiral stationary phases or recrystallization in solvents like hexane/ethyl acetate to isolate enantiopure products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use -, -, and -NMR to confirm the presence of trifluoromethyl groups, thiourea protons, and stereochemical integrity .

- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) via single-crystal analysis .

- HPLC with Chiral Columns : Quantify enantiomeric excess (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) .

Q. How should this compound be stored to maintain stability during research use?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .

- Handling Precautions : Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the thiourea moiety .

Advanced Research Questions

Q. How does the stereochemical configuration (R,R vs. S,S) influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

- Comparative Kinetic Studies : Evaluate enantioselectivity in model reactions (e.g., asymmetric Henry reactions) by comparing turnover frequencies (TOF) and enantiomeric excess (ee) between R,R and S,S configurations .

- Computational Modeling : Use DFT calculations to correlate transition-state geometries with steric/electronic effects of the dimethylamino-diphenylethyl group .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., trifluoromethyl position) to isolate stereochemical contributions to catalytic efficacy .

Q. What strategies can resolve contradictory data in determining the compound’s mechanism of action in catalytic cycles?

Methodological Answer:

- Isotopic Labeling : Track reaction pathways using -labeled reagents or deuterated solvents to identify intermediates .

- In Situ Spectroscopy : Monitor catalytic cycles via real-time IR or Raman spectroscopy to detect transient species .

- Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed catalyst loading, solvent polarity) to isolate variables causing discrepancies .

Q. What experimental approaches assess the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer:

- Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation rates in water/soil matrices .

- Aquatic Toxicity Testing : Expose model organisms (e.g., Daphnia magna) to determine LC₅₀ values and bioaccumulation potential .

- Advanced Analytics : Quantify environmental residues via LC-MS/MS with MRM detection, accounting for matrix effects .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.